Home > Products > Screening Compounds P129227 > LTX-401 (dihydrochloride)
LTX-401 (dihydrochloride) -

LTX-401 (dihydrochloride)

Catalog Number: EVT-12557272
CAS Number:
Molecular Formula: C23H35Cl2N3O
Molecular Weight: 440.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of LTX-401 (dihydrochloride) involves several key steps. It begins with β(2,2)-amino acid derivatives as starting materials. The specific synthetic routes and reaction conditions are not extensively detailed in the literature, but it is known that the synthesis includes multiple stages to achieve the final dihydrochloride form of LTX-401. The compound's synthesis is complex due to the need for precise control over the molecular structure to ensure its biological activity .

Molecular Structure Analysis

LTX-401 possesses a unique molecular structure characterized by its amphipathic nature, which facilitates its interaction with cellular membranes. While detailed structural data such as X-ray crystallography or NMR analysis are not extensively published, it is known that LTX-401 selectively localizes within the Golgi apparatus of cells. This localization is crucial for its mechanism of action, allowing it to disrupt Golgi function and induce cell death .

Chemical Reactions Analysis

LTX-401 undergoes several chemical reactions upon administration to cancer cells. Its primary action involves disrupting the Golgi apparatus, leading to a cascade of cellular events including necrosis and the release of immunogenic cell death mediators such as high-mobility group box 1 protein and adenosine triphosphate. The compound's interactions with cellular membranes result in increased permeability and subsequent cytotoxic effects. Research indicates that LTX-401's activity is distinct from traditional chemotherapeutics, as it induces rapid cell death without relying on DNA intercalation or direct damage to nuclear material .

Mechanism of Action

The mechanism of action of LTX-401 involves several key processes:

  1. Golgi Disruption: LTX-401 selectively targets and disrupts the Golgi apparatus, which is essential for protein processing and trafficking within cells.
  2. Induction of Immunogenic Cell Death: The disruption leads to necrosis characterized by the release of immunogenic signals such as high-mobility group box 1 protein and adenosine triphosphate, which can stimulate an immune response against tumor antigens.
  3. Reactive Oxygen Species Production: Treatment with LTX-401 has been shown to increase the production of reactive oxygen species within cancer cells, further contributing to its cytotoxic effects .
Physical and Chemical Properties Analysis

LTX-401 (dihydrochloride) exhibits several notable physical and chemical properties:

These properties are critical for understanding how LTX-401 behaves in biological systems and its potential efficacy in clinical settings .

Applications

LTX-401 has demonstrated significant promise in various scientific applications:

  1. Cancer Treatment: Its primary application is as an oncolytic agent for treating solid tumors, particularly those resistant to conventional therapies.
  2. Immunotherapy: By inducing immunogenic cell death, LTX-401 may enhance anti-tumor immunity, making it a candidate for combination therapies with other immunotherapeutics.
  3. Research Tool: LTX-401 can be utilized in laboratory settings to study mechanisms of cell death and immune responses in cancer biology.

The ongoing research into LTX-401 continues to explore its full potential in oncology and immunotherapy .

Mechanisms of Oncolytic Activity and Cellular Targeting

Primary Subcellular Target: Golgi Apparatus

LTX-401 selectively localizes to and disrupts the Golgi apparatus, a key organelle in protein processing and trafficking. Upon cellular entry, the compound rapidly accumulates in the Golgi, as confirmed by:

  • Fluorescence microscopy of cells expressing Golgi-targeted GFP reporters, showing structural disintegration within minutes of exposure [2].
  • Subcellular fractionation studies, where mass spectrometry detected LTX-401 enrichment in Golgi fractions compared to mitochondria or cytosol [2].
  • Ultrastructural analyses via electron microscopy, revealing swollen Golgi vesicles and fragmented cisternae [2].The Golgi dissolution precedes other cytotoxic events and is critical for LTX-401’s mechanism. Pre-treatment with the Golgi-disrupting agent Brefeldin A (BFA) partially inhibits LTX-401-induced cell death, confirming the Golgi as a primary target [2].

Table 1: Key Evidence for Golgi Targeting of LTX-401

Experimental MethodObservationSignificance
Fluorescence microscopyDisintegration of Golgi-GFP structuresVisual confirmation of target specificity
Subcellular fractionation3.5-fold enrichment in Golgi fractionsQuantitative compound localization
Brefeldin A pre-treatment40% reduction in cytotoxicityFunctional linkage to Golgi integrity

Membrane Permeabilization and Necrotic Cell Death

LTX-401 induces rapid primary necrosis via direct plasma membrane disruption:

  • Kinetics of cell killing: >90% cytotoxicity against JM1 hepatocellular carcinoma cells within 90 minutes, significantly faster than chemotherapeutics like doxorubicin [1].
  • Morphological hallmarks: Electron microscopy shows cell swelling (oncosis), loss of microvilli, plasma membrane rupture, and vacuolation within 5–60 minutes. Nuclear structures remain intact, distinguishing it from apoptosis [1] [5].
  • Membrane selectivity: The compound’s amphipathic design (cationic and hydrophobic properties) enables interaction with lipid bilayers, preferentially disrupting cancer cell membranes [1] [3].

Mitochondrial Involvement

Golgi damage by LTX-401 triggers secondary mitochondrial pathways:

  • Cytochrome c release: Significant extracellular release detected via ELISA, activating pro-inflammatory NF-κB signaling [1].
  • Mitochondrial swelling: Ultrastructural changes include disintegration of cristae and matrix condensation [1].
  • BAX/BAK dependence: Cytotoxicity is attenuated in BAX/BAK double-knockout cells. Mitochondrial depletion (via mitophagy) also reduces cell death, placing mitochondrial permeabilization downstream of Golgi disruption [2].
  • ROS production: A 2-fold increase in reactive oxygen species occurs secondary to mitochondrial damage [1].

Induction of Immunogenic Cell Death (ICD)

LTX-401 converts tumor cells into in situ vaccines by releasing damage-associated molecular patterns (DAMPs):

Table 2: DAMP Release Profile Induced by LTX-401

DAMP MoleculeFunction in Immune ActivationDetection MethodRelease Kinetics
HMGB1Dendritic cell activation via TLR4Western blot of supernatantsDetectable at 60 min
ATPChemoattractant for antigen-presenting cellsLuciferase-based bioluminescence assayPeaks at 90 min
Cytochrome cPro-inflammatory cytokine inductionELISA of supernatantsSignificant at 60 min
Calreticulin"Eat me" signal for phagocytesFlow cytometry of surface exposureNot specified in search results

These DAMPs drive anti-tumor immunity by:

  • Recruiting dendritic cells to tumor sites.
  • Enhancing cross-presentation of tumor antigens to T cells.
  • Stimulating interferon-gamma (IFN-γ) production in splenocytes [1] [5] [7].

Abscopal Effects and Immune Memory

Local LTX-401 treatment generates systemic anti-tumor immunity:

  • Resistance to rechallenge: 100% of rats cured of subcutaneous JM1 tumors rejected rechallenge with live cells in the contralateral flank or liver [1].
  • T-cell memory: Splenocytes from cured animals exhibit tumor-specific IFN-γ responses [1] [7].
  • Synergy with checkpoint inhibitors: Combining LTX-401 with anti-PD-1/CTLA-4 antibodies enhances abscopal regression of untreated contralateral tumors [7].The memory response persists for >4 weeks post-treatment, confirming durable adaptive immunity [1] [5].

Table 3: Immune Outcomes in Preclinical Models

Tumor ModelTreatment ProtocolLong-Term OutcomesImmune Correlates
JM1 HCC (rat)Intratumoral × 3 days70% cure rate; resistance to orthotopic rechallengeElevated IFN-γ in splenocytes
MCA205 sarcoma (mouse)Sequential intratumoralComplete regression + PD-1/CTLA-4 synergyDense CD8+ T-cell infiltration
B16 melanoma (mouse)Single intralesional dose100% rejection of secondary challengeNot specified in search results

Structural Basis for Activity

LTX-401 is a synthetic β(2,2)-amino acid derivative (MW < 500 Da) with:

  • Amphipathic design: Bulky lipophilic moieties enhance membrane interaction.
  • Cationic charge: Facilitates electrostatic binding to anionic cancer cell membranes [1] [3].This compact structure improves stability over larger oncolytic peptides while retaining membranolytic potency [3] [5].

Properties

Product Name

LTX-401 (dihydrochloride)

IUPAC Name

[2-(2-azaniumylethylcarbamoyl)-5-phenyl-2-(3-phenylpropyl)pentyl]azanium;dichloride

Molecular Formula

C23H35Cl2N3O

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H

InChI Key

GYDPAWIYVHOSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(C[NH3+])C(=O)NCC[NH3+].[Cl-].[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.